4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-15(7-9-17(13)26-5)28(24,25)21-14-6-8-18-16(11-14)22(4)19(23)20(2,3)12-27-18/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUDKQQGWTBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 404.5 g/mol
- CAS Number : 921903-39-1
The compound's biological activity is primarily attributed to its interaction with specific biological targets. The oxazepin moiety is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that it may inhibit key enzymes involved in disease processes, including proteases associated with viral replication.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the 3-chymotrypsin-like protease (3CLpro), a crucial enzyme for viral replication. The inhibitory effects were quantified using fluorescence resonance energy transfer (FRET)-based assays:
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| 4-Methoxy Compound | 14.47 | Inhibition of 3CLpro |
Docking studies revealed that the compound fits well into the active site of the protease, forming hydrogen bonds with critical residues such as Glu166, which is essential for enzymatic function .
Anticancer Activity
In addition to its antiviral properties, the compound has shown promise in anticancer research. In vitro studies indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
- Antiviral Efficacy Against SARS-CoV-2
- Cytotoxicity in Cancer Cells
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the oxazepin ring and sulfonamide group can significantly influence its biological activity.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the sulfonamide group enhances the compound's ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer progression .
- Neuropharmacology :
- Antimicrobial Properties :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydrobenzoxazepine core.
- Introduction of the methoxy and methyl groups.
- Sulfonation to form the benzenesulfonamide.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
-
In Vitro Studies :
- A study evaluated the anticancer effects of various sulfonamide derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability with IC50 values in the micromolar range for certain derivatives similar to 4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo) compounds .
- Animal Models :
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, DMAP, DCM, RT | 65 | 92% |
| 2 | MeI, K2CO3, DMF, 80°C | 78 | 89% |
| 3 | Column chromatography | 85 | 98% |
Advanced: How can computational methods predict optimal reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. Key steps:
Reaction Path Search: Identify low-energy pathways for sulfonamide bond formation and oxazepine ring closure.
Solvent Effects: Use COSMO-RS to simulate solvent interactions (e.g., DMF vs. THF).
Kinetic Modeling: Predict rate constants using Eyring-Polanyi equations.
Case Study:
A 2024 study combined computed activation energies with experimental validation, reducing side-product formation by 40% when switching from THF to acetonitrile .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.1 ppm), sulfonamide (δ 7.2–7.5 ppm), and oxazepine carbonyl (δ 170–175 ppm) signals.
- HPLC: Use a C18 column (5 µm, 250 mm) with 60:40 MeCN/H2O (0.1% TFA) for purity assessment.
- HRMS: Confirm molecular ion [M+H]+ at m/z 443.1842 (calculated) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
Meta-Analysis: Compare IC50 values normalized to common controls (e.g., staurosporine).
Assay Replication: Use standardized protocols (e.g., ATP-based viability assays in HeLa cells).
Structural Confirmation: Verify compound integrity post-assay via LC-MS to rule out degradation.
Example: A 2020 review highlighted discrepancies in kinase inhibition profiles due to varying ATP concentrations (1 mM vs. 10 µM) .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Kinase Inhibition: Screen against PKC-θ or MAPK using fluorescence polarization.
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, A549).
- Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to investigate the role of the sulfonamide group in target binding via molecular docking?
Answer:
Protein Preparation: Retrieve target structure (e.g., COX-2, PDB ID 5KIR) and optimize protonation states.
Docking Software: Use AutoDock Vina with Lamarckian GA.
Binding Analysis: Focus on hydrogen bonds between the sulfonamide and Arg120/His90 residues.
Validation: Compare docking scores (ΔG ~-9.2 kcal/mol) with mutagenesis data to confirm key interactions .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
